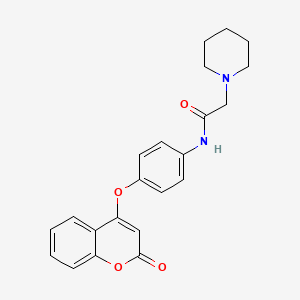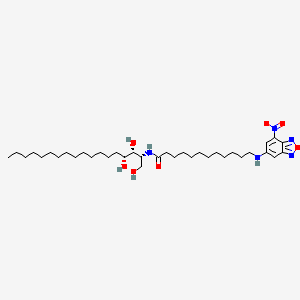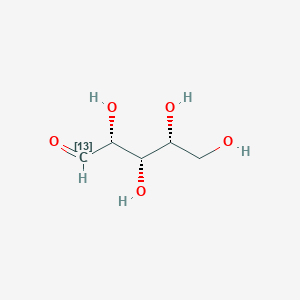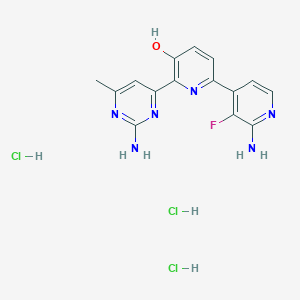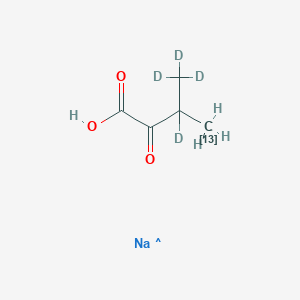
Sodium 3-methyl-2-oxobutanoate-13C,d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 3-methyl-2-oxobutanoate-13C,d4 is a labeled compound used primarily in scientific research. It is the deuterium and carbon-13 labeled version of Sodium 3-methyl-2-oxobutanoate, which is a precursor of pantothenic acid in Escherichia coli . This compound is valuable in various research applications due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 3-methyl-2-oxobutanoate-13C,d4 involves the incorporation of stable isotopes of hydrogen (deuterium) and carbon (carbon-13) into the parent compound, Sodium 3-methyl-2-oxobutanoate . The specific synthetic routes and reaction conditions are proprietary and often involve multiple steps, including isotope exchange reactions and purification processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using advanced chemical engineering techniques. These methods ensure high purity and consistent labeling of the compound, which is crucial for its use in research .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium 3-methyl-2-oxobutanoate-13C,d4 can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding acids or other oxidized forms.
Reduction: Conversion to alcohols or other reduced forms.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
Sodium 3-methyl-2-oxobutanoate-13C,d4 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Sodium 3-methyl-2-oxobutanoate-13C,d4 involves its incorporation into metabolic pathways where it acts as a precursor to pantothenic acid . The labeled isotopes allow researchers to track its transformation and interaction with various enzymes and metabolic intermediates . This provides insights into the molecular targets and pathways involved in its metabolism .
Comparaison Avec Des Composés Similaires
Sodium 3-methyl-2-oxobutanoate-13C,d4 is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Sodium 3-methyl-2-oxobutanoate: The unlabeled parent compound.
Sodium 3-methyl-2-oxobutanoate-13C: Labeled with carbon-13 but not deuterium.
Sodium 3-methyl-2-oxobutanoate-d4: Labeled with deuterium but not carbon-13.
These compounds are used in similar research applications but differ in their labeling, which affects their specific use and the type of information they provide .
Propriétés
Formule moléculaire |
C5H8NaO3 |
|---|---|
Poids moléculaire |
144.12 g/mol |
InChI |
InChI=1S/C5H8O3.Na/c1-3(2)4(6)5(7)8;/h3H,1-2H3,(H,7,8);/i1D3,2+1,3D; |
Clé InChI |
ZYUOMWUHRSDZMY-KDMRDBLJSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([13CH3])C(=O)C(=O)O.[Na] |
SMILES canonique |
CC(C)C(=O)C(=O)O.[Na] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(2Z)-2-[(2E,4E,6E)-7-[3-(2-carboxyethyl)-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]propanoate](/img/structure/B15140652.png)
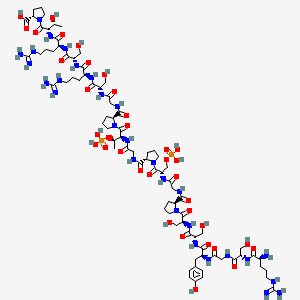
![(3S,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol](/img/structure/B15140664.png)
![(2S)-2-methyl-5,7,8-tris(trideuteriomethyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B15140666.png)
![N-[1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B15140669.png)
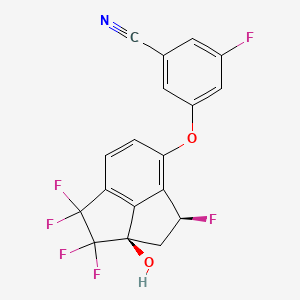
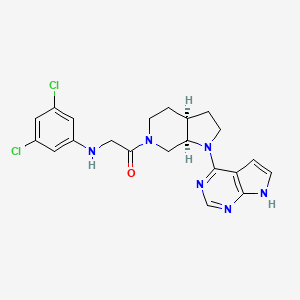
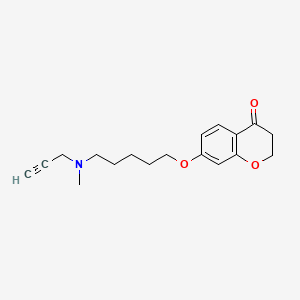
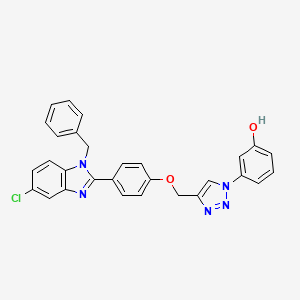
![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-3-ethyl-13-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B15140711.png)
